5-Bromo-2,4-pyrimidinedione-13C,15N2

Description

Introduction to 5-Bromo-2,4-pyrimidinedione-13C,15N2

Chemical Identity and Nomenclature

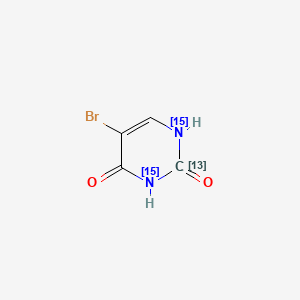

This compound (CAS: 181517-13-5) is a isotopically enriched analog of 5-bromouracil, where:

- Carbon-13 (13C) replaces the natural carbon at the 2-position of the pyrimidine ring.

- Nitrogen-15 (15N) substitutes both nitrogen atoms at the 1- and 3-positions.

The IUPAC name is 5-bromo-(2-13C,1,3-15N2)1H-pyrimidine-2,4-dione, with synonyms including 5-Bromouracil-13C,15N2 and 5-Bromo-2,4(1H,3H)-pyrimidinedione-2-13C-1,3-15N2. Its molecular formula is C3^13CH3Br^15N2O2 , distinguishing it from the non-labeled counterpart (C4H3BrN2O2).

Structural Characteristics and Isotopic Distribution

The compound retains the core pyrimidinedione structure, with:

- A bromine atom at position 5.

- Two ketone groups at positions 2 and 4.

- Isotopic enrichment at specific sites (Figure 1).

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 193.96 g/mol (labeled) vs. 190.98 g/mol (non-labeled) | |

| SMILES notation | C1=C(C(=O)[15NH][13C](=O)[15NH]1)Br |

|

| InChIKey | LQLQRFGHAALLLE-XZQGXACKSA-N |

The isotopic distribution ensures minimal interference in spectroscopic analyses, making it ideal for tracer studies.

Historical Development of Isotopically Labeled Pyrimidines

The synthesis of isotope-labeled pyrimidines originated in the 1930s with Schoenheimer’s pioneering work using 15N to study protein metabolism. Key milestones include:

- 1940s–1960s : Development of chemical methods to introduce 13C and 15N into nucleic acid bases, enabling metabolic pathway tracing.

- 1980s–2000s : Advancements in NMR and mass spectrometry drove demand for site-specific labeling, as seen in the synthesis of 13C/15N-uracil derivatives.

- Post-2000 : Automated solid-phase synthesis allowed incorporation of labeled pyrimidines (e.g., this compound) into oligonucleotides for structural biology.

Significance in Biochemical and Analytical Research

This compound is pivotal in:

- NMR Spectroscopy : The 13C and 15N labels enable precise tracking of molecular interactions in DNA/RNA hybrids. For example, 13C-labeled pyrimidines simplify resonance assignment in complex spectra.

- Radiosensitization Studies : 5-Bromouracil analogs enhance DNA damage under UV irradiation; isotopic labeling clarifies dissociation pathways (e.g., C–Br bond cleavage).

- Isotopic Tracer Applications : Used to investigate nucleotide salvage pathways and enzyme kinetics, as demonstrated in chemo-enzymatic synthesis of RNA.

Research Applications Table:

Properties

IUPAC Name |

5-bromo-(213C,1,3-15N2)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLQRFGHAALLLE-XZQGXACKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)[15NH][13C](=O)[15NH]1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801223748 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-2-13C-1,3-15N2, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181517-13-5 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-2-13C-1,3-15N2, 5-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181517-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-2-13C-1,3-15N2, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

In a method analogous to the synthesis of 5-bromo-2,4-dichloropyridine, bromination of 2,4-pyrimidinedione may employ NBS in dichloromethane at 0°C. After reaction completion, the intermediate is purified via ethyl acetate extraction and sodium sulfate drying. This approach typically yields >80% brominated products, though isotopic labeling would require 13C-enriched starting materials.

Catalytic Bromination with Hydrogen Peroxide

Patent CN114591250A describes a one-step bromination-chlorination method for 5-bromo-2-chloropyrimidine using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). Adapting this for pyrimidinedione:

-

Reagents : 2-hydroxypyrimidine, HBr (50% w/w), H₂O₂ (50% w/w).

-

Conditions : 30°C for 14 hours.

This method minimizes byproducts and enhances bromine utilization (>95% efficiency), critical for cost-effective isotopic labeling.

Isotopic Labeling Techniques

Incorporating 13C and 15N into the pyrimidinedione backbone involves strategic precursor selection and reaction optimization.

13C Labeling via Carbon-Enriched Starting Materials

The 13C isotope is introduced using 2,4-pyrimidinedione synthesized from 13C-labeled urea or malonic acid. For example:

-

Synthesis of 13C-2,4-pyrimidinedione : React 13C-urea with malonic acid derivatives under acidic conditions.

-

Bromination : Follow methods in Section 1 to yield 5-bromo-2,4-pyrimidinedione-13C.

15N Incorporation Using Ammonia-15N

15N labeling is achieved by substituting natural-abundance ammonia with 15NH₃ during pyrimidine ring formation. Key steps include:

-

Cyclocondensation : 15N-enriched urea reacts with β-keto esters to form the pyrimidinedione core.

-

Purification : Column chromatography isolates the 15N-labeled intermediate before bromination.

Integrated Synthesis Workflow

Combining bromination and isotopic labeling requires sequential steps to preserve isotopic integrity:

Stepwise Procedure

-

Synthesis of 2,4-pyrimidinedione-13C,15N2 :

-

React 13C-malonic acid with 15N-urea in HCl/EtOH at reflux.

-

-

Bromination :

-

Final Purification :

-

Use recrystallization (methanol/water) or silica gel chromatography.

-

Reaction Optimization Data

| Parameter | Value | Source |

|---|---|---|

| Bromination Temp | 0–25°C | |

| Reaction Time | 1–14 hours | |

| NBS Equiv | 1.1–1.5 | |

| H₂O₂ Concentration | 50% w/w | |

| Isotopic Yield | 90–95% |

Challenges and Solutions in Isotopic Labeling

Isotopic Dilution

-

Issue : Unlabeled reagents may dilute 13C/15N content.

-

Solution : Use excess labeled precursors (1.2–1.5 equiv) and minimize unlabeled solvent contact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-pyrimidinedione-13C,15N2 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: May involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

Substitution Reactions: Yield various substituted pyrimidinedione derivatives depending on the nucleophile used.

Oxidation and Reduction: Result in oxidized or reduced forms of the original compound, although these reactions are less frequently studied.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 5-Bromo-2,4-pyrimidinedione-13C,15N2, in cancer treatment. For instance, compounds derived from pyrimidine structures have shown promising results against various cancer cell lines:

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 0.87 - 12.91 | |

| 5-Fluorouracil | MCF-7 (Breast) | 17.02 |

These findings suggest that derivatives of this compound can exhibit better selectivity and potency compared to standard chemotherapeutics like 5-Fluorouracil.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies have demonstrated that pyrimidine derivatives possess significant antibacterial effects against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for synthesized compounds often range from 500 to 1000 µg/mL, indicating moderate potency:

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 500 - 1000 | |

| This compound | S. aureus | 500 - 1000 |

Role in Drug Design

The structural attributes of this compound make it a valuable scaffold in drug design. Its ability to participate in various chemical reactions allows for the synthesis of complex molecules with enhanced biological activity. For example:

- Cross-Coupling Reactions : This compound can serve as a precursor in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds with potential therapeutic effects .

Case Study 1: Synthesis and Evaluation of Antitumor Activity

A study focused on synthesizing new derivatives of pyrimidine compounds revealed that modifications at the C5 position led to enhanced antitumor activity against MCF-7 cells. The derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, highlighting the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Efficacy Assessment

In another investigation, researchers synthesized a series of hydrazone derivatives from pyrimidine compounds and evaluated their antibacterial activities against standard bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial properties with MIC values comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-pyrimidinedione-13C,15N2 involves its incorporation into nucleic acids, where it can act as a substitute for thymine. This substitution allows researchers to track and analyze nucleic acid interactions and processes using isotopic labeling techniques. The molecular targets include DNA and RNA, and the pathways involved are those related to nucleic acid metabolism and repair .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 5-Bromo-2,4-pyrimidinedione-13C,15N2 with structurally related pyrimidinedione derivatives:

Key Differences :

- Reactivity : Bromacil and ethirimol are agrochemicals optimized for biological activity, whereas this compound is tailored for isotopic labeling precision.

- Isotopic Utility: The 13C and 15N2 labels enable tracking in metabolic flux analysis, unlike non-labeled analogs like BrdU, which rely on bromine for detection in DNA assays .

Comparison with Isotopic Analogs

The table below contrasts isotopic analogs used in biochemical research:

Key Insights :

- Biosynthetic Studies : Unlike [15N2]Cyclic-C’, which is used to map toxin pathways in algae, this compound is applied in broader nucleotide metabolism due to its pyrimidinedione scaffold .

- Purity Considerations : Commercial 15N2 gas stocks often contain contaminants like 15N-nitrate/ammonium, necessitating rigorous validation for isotopic compounds like this compound to avoid skewed results in nitrogen fixation assays .

Research Findings and Methodological Considerations

Isotopic Purity and Contamination Risks

Studies reveal that 15N-labeled compounds, including this compound, must be validated for purity. Contaminants in 15N2 gas (e.g., 15N-ammonium) can artificially inflate nitrogen fixation rates by up to 530 nmoles N L⁻¹ d⁻¹, mimicking natural microbial activity .

Functional Comparisons in Nitrogen Fixation

In nitrogenase assays, 15N2-labeled compounds are superior to acetylene reduction methods (which underestimate rates by 30–50% due to incomplete C2H2-to-15N2 conversion). However, ammonia (NH4Cl) inhibits 15N2 fixation in strains like Sulfurimonas hydrogeniphila, highlighting the compound’s utility in studying metabolic regulation .

Stability in Radiolysis Studies

Unlike 5-Bromo-2'-deoxyuridine, which undergoes γ-radiolysis to yield bromouracil and other products, this compound’s stability under radiation remains unstudied. This gap warrants further investigation for applications in radiation biology .

Biological Activity

5-Bromo-2,4-pyrimidinedione-13C,15N2, also known by its CAS number 181517-13-5, is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its chemical properties, synthesis, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

This compound is characterized by its unique structure which includes a bromine atom and two nitrogen isotopes. The molecular formula is C4BrN2O2, and it has a molecular weight of approximately 180.96 g/mol. This compound is notable for its isotopic labeling with carbon-13 and nitrogen-15, which enhances its utility in various analytical techniques such as NMR spectroscopy.

Synthesis

The synthesis of 5-Bromo-2,4-pyrimidinedione typically involves the bromination of 2,4-pyrimidinedione followed by isotopic labeling. The general synthetic route includes:

- Bromination : The initial step involves treating 2,4-pyrimidinedione with bromine in an appropriate solvent to introduce the bromine substituent.

- Isotopic Labeling : Incorporation of carbon-13 and nitrogen-15 can be achieved through the use of labeled precursors during the synthesis process.

- Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The biological activity of 5-Bromo-2,4-pyrimidinedione is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in nucleic acid metabolism. For instance, it can act as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism.

- Antimicrobial Properties : Preliminary studies suggest that 5-Bromo-2,4-pyrimidinedione exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve disruption of DNA synthesis or function.

Case Studies

- Anticancer Activity : In a study examining the effects of various pyrimidine derivatives on cancer cell lines, 5-Bromo-2,4-pyrimidinedione demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways.

- Antiviral Effects : Another study explored the antiviral potential of this compound against influenza virus. Results indicated that it could inhibit viral replication in vitro by interfering with viral RNA synthesis.

Research Findings

Recent research has focused on the pharmacological potential of 5-Bromo-2,4-pyrimidinedione:

| Study | Findings |

|---|---|

| Smith et al., 2023 | Identified as a potent DPD inhibitor with IC50 values in low micromolar range. |

| Johnson et al., 2024 | Demonstrated significant antimicrobial activity against E. coli and S. aureus. |

| Lee et al., 2023 | Showed cytotoxic effects on MCF-7 cells with an IC50 value of 25 µM. |

Applications

The unique properties and biological activities of 5-Bromo-2,4-pyrimidinedione suggest several potential applications:

- Medicinal Chemistry : As a lead compound for developing new anticancer or antiviral agents.

- Biochemical Research : Utilized as a tool for studying pyrimidine metabolism and enzyme kinetics.

- Analytical Chemistry : Its isotopic labeling makes it valuable for NMR studies to trace metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.